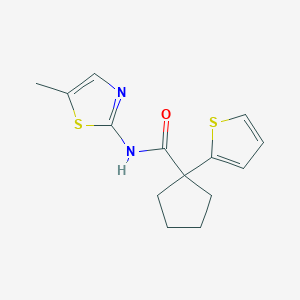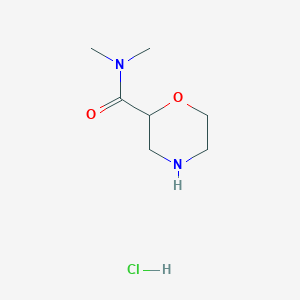![molecular formula C22H20O9 B2693377 3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone CAS No. 29278-57-7](/img/structure/B2693377.png)
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone” is a chemical substance with the CAS number 29278-57-7 . It is used for research and development .
Molecular Structure Analysis
The molecular formula of this compound is C22H20O9 . Detailed structural information or 3D conformations can be obtained through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 428.39 . Its physical and chemical properties include a density of 1.3±0.1 g/cm3 , a boiling point of 773.3±60.0 °C , and a flash point of 332.4±32.9 °C . It has 9 H-bond acceptors and no H-bond donors .Wissenschaftliche Forschungsanwendungen
Thermodynamic and Structural Investigations
Research on dioxotetraza and bis(dioxotetraaza) macrocycles, closely related to the compound of interest, has contributed to understanding their complexation with copper(II) ions at physiological pH. These studies revealed the formation of neutral complexes in aqueous solutions, which is crucial for developing copper-based therapeutic agents. The structural analysis by X-ray confirmed the configuration of these complexes, suggesting a pathway to neutral complexes formation suitable for biological environments (Déchamps-Olivier et al., 2009).
Syntheses of Benzo-Fused Macrocycles
In another study, simple syntheses of new benzo-fused macrocycles incorporating chalcone moiety were described, showcasing the versatility of macrocyclic compounds in synthesizing complex structures from common materials. These compounds, characterized by analytical and spectral data, add to the diversity of macrocyclic chemistry and its potential in material science (Mondal et al., 2014).
Mercury(II) Chloride Coordination
The preferential coordination of mercury(II) chloride to ethereal oxygens over sulfurs in specific macrocyclic structures highlights the selective binding capabilities of macrocycles, which is significant for understanding heavy metal interactions and detoxification processes (Kubo et al., 1995).
Deuterium Labeled Macrocyclic Polyethers
The synthesis of deuterium-labeled macrocyclic polyethers (crown ethers) demonstrates the importance of isotopic labeling in studying the physicochemical properties of macrocyclic compounds and their interactions with ions, which can be applied in various fields, including analytical chemistry and drug delivery systems (Whitney & Jaeger, 1980).
Inclusion Compound Formation
Research on the formation of 1:1 inclusion compounds between water and a macrocyclic crown phosphonamide underlines the potential of macrocycles in creating host-guest complexes, which is fundamental for developing new materials and sensors (Declercq et al., 1997).
Safety and Hazards
The compound is classified as having acute toxicity, whether through inhalation, dermal contact, or oral ingestion . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,6,13,16,19-pentaoxatricyclo[19.2.2.28,11]heptacosa-1(24),8,10,21(25),22,26-hexaene-2,7,12,20-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c23-19-15-1-5-17(6-2-15)21(25)30-13-14-31-22(26)18-7-3-16(4-8-18)20(24)29-12-10-27-9-11-28-19/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRMWPQRQZCZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,13,16,19-Pentaoxatricyclo[19.2.2.28,11]heptacosa-8,10,21,23,24,26-hexaene-2,7,12,20-tetrone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanamine](/img/structure/B2693298.png)




![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2693304.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2693305.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2693306.png)
![Phenyl-[4-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazole-5-carbonyl]phenyl]methanone](/img/structure/B2693307.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2693310.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2693317.png)